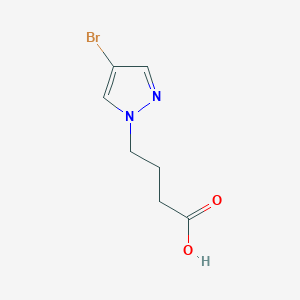

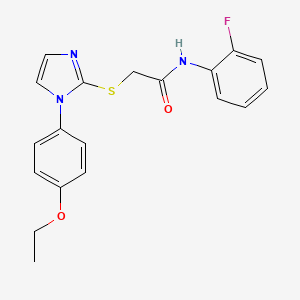

![molecular formula C20H24N4O2 B2416777 3-(3,4-ジメトキシフェニル)-8-イソプロピル-5-メチル-7,8-ジヒドロ-6H-ピラゾロ[1,5-a]ピロロ[3,2-e]ピリミジン CAS No. 685108-50-3](/img/structure/B2416777.png)

3-(3,4-ジメトキシフェニル)-8-イソプロピル-5-メチル-7,8-ジヒドロ-6H-ピラゾロ[1,5-a]ピロロ[3,2-e]ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

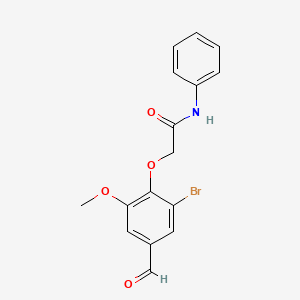

3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.

BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

癌治療のためのCDK2阻害

CDK2(サイクリン依存性キナーゼ2)は、腫瘍細胞に選択的に影響を与えるため、癌治療の有望な標的です。研究者は、特権的なピラゾロ[3,4-d]ピリミジンおよびピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格に基づいて、一連の低分子を設計してきました。 これらの化合物は、新規CDK2阻害剤として合成されました 。特に:

ピリミジン誘導体の合成

酸化脱水素化、環化、酸化芳香族化を含む新しい合成プロトコルが、ピリミジン誘導体のために開発されました。 この方法は、飽和ケトンの直接β-C(sp3)–H官能基化に続いて、アミジンとの環化を利用しました 。このような誘導体は、さまざまな分野で用途が見出される可能性があります。

抗腫瘍効果

ピリトレキシンは、関連する化合物であり、動物モデルで良好な抗腫瘍効果を示しています。 私たちの化合物が同様の特性を共有するかどうかを調査することは、価値がある可能性があります .

神経毒性

新たに合成されたピラゾリン誘導体(私たちの化合物に関連)は、神経毒性効果について研究されました。 それは、脳におけるアセチルコリンエステラーゼ(AChE)活性とマロンジアルデヒド(MDA)レベルに影響を与え、行動パラメータとともに 。私たちの化合物の神経毒性は、さらなる探求が必要です。

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the proliferation of cancer cells . The compound’s interaction with CDK2 involves a significant H-bond interaction with the side chain of Tyr 931, which improves JAK family selectivity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts DNA replication, preventing the cell from dividing and proliferating .

Pharmacokinetics

The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved by halting the cell cycle, preventing DNA replication, and thus, cell division .

特性

IUPAC Name |

10-(3,4-dimethoxyphenyl)-7-methyl-3-propan-2-yl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-12(2)23-9-8-15-13(3)22-19-16(11-21-24(19)20(15)23)14-6-7-17(25-4)18(10-14)26-5/h6-7,10-12H,8-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRFAGJFANWMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=C1CCN3C(C)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

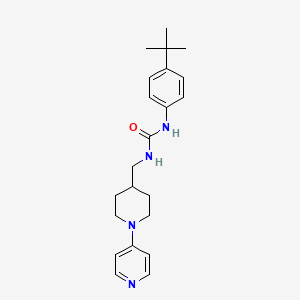

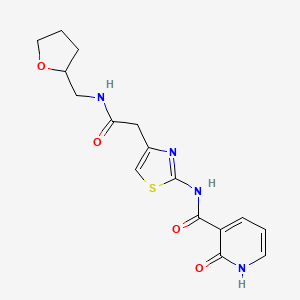

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)

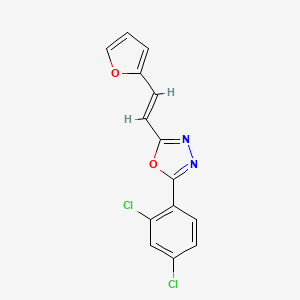

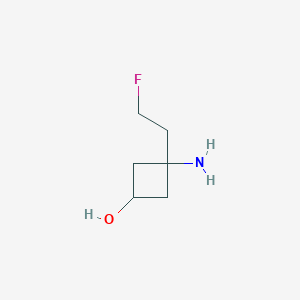

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)

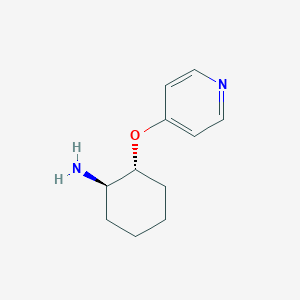

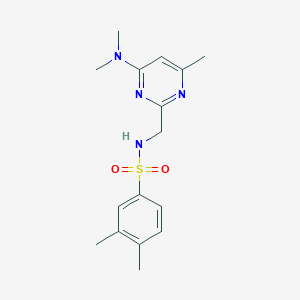

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)

![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)